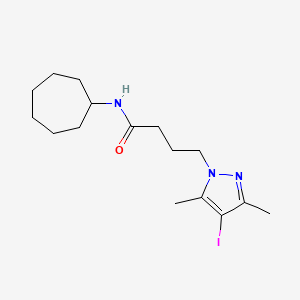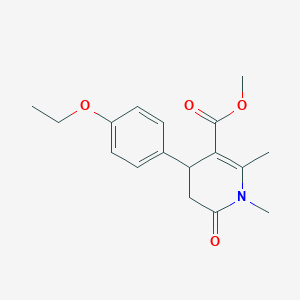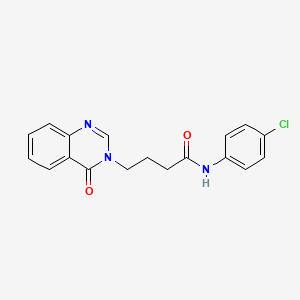
N-cycloheptyl-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-シクロヘプチル-4-(4-ヨード-3,5-ジメチル-1H-ピラゾール-1-イル)ブタンアミドは、ピラゾール誘導体のクラスに属する合成化合物です。ピラゾール誘導体は、抗炎症作用、抗腫瘍作用、抗菌作用など、多様な薬理作用で知られています。
製法
合成経路と反応条件
N-シクロヘプチル-4-(4-ヨード-3,5-ジメチル-1H-ピラゾール-1-イル)ブタンアミドの合成は、一般的に以下の手順が含まれます。
ピラゾール環の形成: これは、ヒドラジンと適切なジケトンまたはα、β-不飽和カルボニル化合物を環化させることによって達成できます。
ヨード基の導入: ヨード基は、ヨウ素またはN-ヨードスクシンイミドなどの試薬を用いたハロゲン化反応によって導入できます。
ブタンアミド部分の付加: この手順には、適切なブタノイルクロリドまたはブタン酸誘導体との反応が含まれ、適切な条件下でピラゾール誘導体と反応させます。
工業生産方法
この化合物の工業生産方法は、高収率と純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、触媒の使用、反応条件の制御、再結晶またはクロマトグラフィーなどの精製技術が含まれる場合があります。
化学反応解析
反応の種類
N-シクロヘプチル-4-(4-ヨード-3,5-ジメチル-1H-ピラゾール-1-イル)ブタンアミドは、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を用いて酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: ヨード基は、求核置換反応によって他の官能基で置換できます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下で、アミンまたはチオールなどの求核剤。
生成される主な生成物
酸化: 対応するカルボン酸またはケトンの形成。
還元: アルコールまたはアミンの形成。
置換: ヨード基が他の官能基に置き換わった新しい誘導体の形成。
科学研究への応用
N-シクロヘプチル-4-(4-ヨード-3,5-ジメチル-1H-ピラゾール-1-イル)ブタンアミドは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗腫瘍作用など、潜在的な生物活性について研究されています。
医学: さまざまな疾患の治療における潜在的な治療用途について調査されています。
工業: 新素材や化学プロセスの開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Introduction of the iodo group: The iodo group can be introduced via halogenation reactions using reagents such as iodine or N-iodosuccinimide.
Attachment of the butanamide moiety: This step involves the reaction of the pyrazole derivative with a suitable butanoyl chloride or butanoic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-cycloheptyl-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups replacing the iodo group.
科学的研究の応用
N-cycloheptyl-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor effects.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
N-シクロヘプチル-4-(4-ヨード-3,5-ジメチル-1H-ピラゾール-1-イル)ブタンアミドの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素または受容体に結合することで、それらの活性を調節する可能性があります。関与する正確な分子標的と経路は、研究されている特定の生物活性に依存します。
類似の化合物との比較
類似の化合物
4-(4-ヨード-3,5-ジメチル-1H-ピラゾール-1-イル)ブタンアミド: シクロヘプチル基がありません。
N-シクロヘプチル-4-(3,5-ジメチル-1H-ピラゾール-1-イル)ブタンアミド: ヨード基がありません。
N-シクロヘプチル-4-(4-クロロ-3,5-ジメチル-1H-ピラゾール-1-イル)ブタンアミド: ヨード基の代わりにクロロ基が含まれています。
独自性
N-シクロヘプチル-4-(4-ヨード-3,5-ジメチル-1H-ピラゾール-1-イル)ブタンアミドは、シクロヘプチル基とヨード基の両方が存在するため、類似の化合物とは異なる化学的および生物学的特性を持つ可能性があります。これらの官能基の組み合わせは、化合物の反応性、溶解性、生物学的標的との相互作用に影響を与える可能性があります。
類似化合物との比較
Similar Compounds
4-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Lacks the cycloheptyl group.
N-cycloheptyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Lacks the iodo group.
N-cycloheptyl-4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Contains a chloro group instead of an iodo group.
Uniqueness
N-cycloheptyl-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide is unique due to the presence of both the cycloheptyl and iodo groups, which may confer distinct chemical and biological properties compared to similar compounds. The combination of these functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
特性
分子式 |
C16H26IN3O |
|---|---|
分子量 |
403.30 g/mol |
IUPAC名 |
N-cycloheptyl-4-(4-iodo-3,5-dimethylpyrazol-1-yl)butanamide |
InChI |
InChI=1S/C16H26IN3O/c1-12-16(17)13(2)20(19-12)11-7-10-15(21)18-14-8-5-3-4-6-9-14/h14H,3-11H2,1-2H3,(H,18,21) |
InChIキー |
YHRYAYXMDHTVID-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1CCCC(=O)NC2CCCCCC2)C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methoxy-4-{[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B11484820.png)
![5-(Benzo[d][1,3]dioxol-5-yl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11484824.png)
![4-{2-[(Dibenzo[b,d]furan-2-ylsulfonyl)amino]ethoxy}benzoic acid](/img/structure/B11484827.png)
![4,5-dichloro-2-methyl-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B11484854.png)
![4-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11484857.png)
![2-hydroxy-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide](/img/structure/B11484865.png)
![13-(3,4-dihydroxyphenyl)-3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11484867.png)
![1-(4-methoxyphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B11484873.png)
![5-(2-Phenylethyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione](/img/structure/B11484881.png)
![5-(Furan-2-yl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11484885.png)
![Ethyl 4-[(4-chlorophenyl)sulfanyl]-8-methoxy-1,7-naphthyridine-3-carboxylate](/img/structure/B11484888.png)
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 6-(1,3-benzodioxol-5-yl)-3-(2-pyrazinyl)-](/img/structure/B11484898.png)

